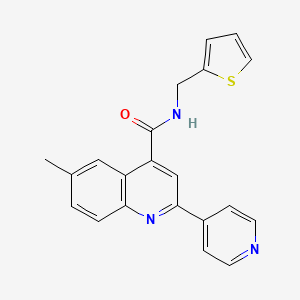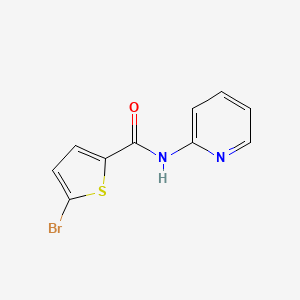![molecular formula C11H14N4O3S3 B4621789 ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
説明
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves multi-step reactions starting from basic thiazole or thiadiazole compounds. For example, the synthesis of novel 2‐amino‐(2‐thioxo‐3‐alkyl‐4‐methyl‐3H‐thiazol‐5‐yl)‐[1,3,4]thiadiazole derivatives shows the complexity and the specific conditions required for such reactions (Knyazyan et al., 2013). The synthesis routes often involve the alkylation of 2-ethylamino derivatives and acetylation at the exocyclic nitrogen atom, showcasing the intricate steps needed to introduce specific functional groups into the thiadiazole core.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-amino-4-phenyl-5-thiazolyl acetate, has been determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002). Such studies are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in various chemical environments.
Chemical Reactions and Properties
The chemical reactivity and properties of thiadiazole derivatives are influenced by their functional groups. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with nucleophiles showcases the versatility of thiadiazole compounds in undergoing substitution reactions, forming a range of products depending on the nature of the nucleophile (Maadadi et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
Research has explored the synthesis of thiadiazole derivatives through various methods, such as the reaction of ethyl acetoacetate with thiourea to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which then react with bromomalononitrile to yield thiazolopyrimidine derivatives (Youssef & Amin, 2012). Another study discussed the synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones (Gomaa, Hassan, & Shehatta, 2006).
Chemical Reactions and Properties
Some studies have focused on the chemical reactions and properties of thiadiazole derivatives. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles was explored, highlighting the compound's reactivity and potential for further functionalization (Maadadi, Pevzner, & Petrov, 2016).
Potential Applications
Antimicrobial and Antioxidant Activities
Several studies have synthesized thiadiazole derivatives to evaluate their antimicrobial and antioxidant activities. For example, thiazolopyrimidine derivatives showed promising results in antioxidant and antimicrobial screenings, indicating their potential as leads for developing new therapeutics (Youssef & Amin, 2012).
Corrosion Inhibition
Thiadiazole derivatives have been evaluated as corrosion inhibitors for metals in various acidic media, showing significant efficiency in protecting metals like mild steel (Rafiquee, Khan, Saxena, & Quraishi, 2007). This application is crucial for industrial processes, highlighting the compound's utility beyond biomedical fields.
特性
IUPAC Name |
ethyl 2-[5-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S3/c1-2-18-9(17)5-8-14-15-10(21-8)13-7(16)6-20-11-12-3-4-19-11/h2-6H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXKVADXATOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)